molecular formula C19H18O7 B12367394 3,7,2',4'-Tetramethoxy-5-hydroxyflavone

3,7,2',4'-Tetramethoxy-5-hydroxyflavone

Cat. No.: B12367394
M. Wt: 358.3 g/mol
InChI Key: VHQCDGLXBNYODC-UHFFFAOYSA-N
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Description

3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is a flavonoid compound known for its potential biological activities. It is a derivative of flavone, characterized by the presence of methoxy groups at positions 3, 7, 2’, and 4’, and a hydroxyl group at position 5. This compound has been studied for its inhibitory effects on breast cancer resistance protein (BCRP/ABCG2), making it a valuable candidate in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate substituted benzaldehydes and acetophenones.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form chalcones.

    Cyclization: The chalcones are then cyclized using acidic conditions, often with hydrochloric acid or sulfuric acid, to form the flavone structure.

Industrial Production Methods

Industrial production methods for 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,7,2’,4’-Tetramethoxy-5-hydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7,2’,4’-Tetramethoxy-5-hydroxyflavone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,2’,4’-Tetramethoxy-5-hydroxyflavone involves:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-3,6,7,4’-tetramethoxyflavone: Similar structure with methoxy groups at different positions.

    3’,4’,7,8-Tetramethoxy-5,6-dihydroxyflavone: Contains additional hydroxyl groups.

    3,3’‘,4’‘,5,5’',6,7-Hexamethoxyflavone: Contains more methoxy groups

Uniqueness

3,7,2’,4’-Tetramethoxy-5-hydroxyflavone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of BCRP/ABCG2. This makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-6-12(14(8-10)24-3)18-19(25-4)17(21)16-13(20)7-11(23-2)9-15(16)26-18/h5-9,20H,1-4H3

InChI Key

VHQCDGLXBNYODC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC

Origin of Product

United States

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